Thiourea, bis(1-methyl-2-pyrrolidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is an organosulfur compound with a unique structure that includes two pyrrolidinylidene groups attached to a central thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, bis(1-methyl-2-pyrrolidinylidene)- typically involves the reaction of thiourea with 1-methyl-2-pyrrolidinylidene derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Scientific Research Applications
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with a similar sulfur-containing structure.
N,N’-bis(1-methyl-2-pyrrolidinylidene)urea: A related compound where the sulfur atom is replaced by an oxygen atom.
1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents.
Uniqueness
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is unique due to the presence of two pyrrolidinylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
126826-78-6 |
---|---|
Molecular Formula |
C11H18N4S |
Molecular Weight |
238.36 g/mol |
IUPAC Name |
1',7-dimethylspiro[3,4a,5,6-tetrahydropyrrolo[2,3-d]pyrimidine-4,2'-pyrrolidine]-2-thione |
InChI |
InChI=1S/C11H18N4S/c1-14-7-4-8-9(14)12-10(16)13-11(8)5-3-6-15(11)2/h8H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
NCBUHRJRBXZJBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1=NC(=S)NC23CCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.